molecular formula C27H38O7 B1616304 Diacetyldigoxigenin CAS No. 6078-59-7

Diacetyldigoxigenin

Cat. No.: B1616304
CAS No.: 6078-59-7
M. Wt: 474.6 g/mol
InChI Key: PERJXZOIRVHGPJ-UDSAXXSYSA-N
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Description

Diacetyldigoxigenin is a semi-synthetic derivative of digoxigenin, a cardenolide aglycone core found in cardiac glycosides such as digoxin and digitoxin. The compound features two acetyl groups attached to hydroxyl moieties of digoxigenin, enhancing its lipophilicity and altering pharmacokinetic properties.

Properties

CAS No.

6078-59-7

Molecular Formula

C27H38O7

Molecular Weight

474.6 g/mol

IUPAC Name

[(3S,5R,10S,12R,13S,14S,17R)-12-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C27H38O7/c1-15(28)33-19-7-9-25(3)18(12-19)5-6-21-22(25)13-23(34-16(2)29)26(4)20(8-10-27(21,26)31)17-11-24(30)32-14-17/h11,18-23,31H,5-10,12-14H2,1-4H3/t18-,19+,20-,21?,22?,23-,25+,26+,27+/m1/s1

InChI Key

PERJXZOIRVHGPJ-UDSAXXSYSA-N

SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)C)C

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CCC3C2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)OC(=O)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)C)C

Pictograms

Acute Toxic

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (in Methanol-Chloroform) Metabolic Stability
This compound ~584.7 (estimated) Two acetyl groups High (inferred from acetylation) Enhanced
Digoxigenin 374.5 Hydroxyl groups Moderate Low
12β-Hydroxydigitoxin 807.0 12β-hydroxyl, three sugars Low (requires solvent mixtures) Moderate
Digitoxin 764.9 Three digitoxose sugars Low Moderate

Data inferred from structural analogs and preparation methods for 12β-hydroxydigitoxin .

Pharmacological and Analytical Properties

  • Bioavailability : this compound’s increased lipophilicity likely enhances membrane permeability compared to digoxigenin, similar to how thyroxine’s iodinated structure improves tissue uptake .
  • Analytical Methods: Testing protocols for digoxigenin derivatives (e.g., solubility in methanol-chloroform and ethanol solutions) are applicable to this compound, as seen in 12β-hydroxydigitoxin characterization .
  • Stability : Acetylation reduces hydroxyl-mediated degradation, a feature observed in other acetylated pharmaceuticals like acetylsalicylic acid.

Research Findings and Limitations

  • Inferred Advantages : Prolonged half-life and resistance to hepatic metabolism due to acetyl groups.
  • Challenges: Limited empirical data on toxicity or clinical efficacy; synthesis and purification may require specialized techniques, as seen in diphenylamine analog preparation .

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